5-Isopropyl-1,3,4-oxadiazol-2-amine
Overview
Description
The compound 5-Isopropyl-1,3,4-oxadiazol-2-amine is a derivative of the 1,3,4-oxadiazole family, which is a class of heterocyclic compounds characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The oxadiazole ring is a versatile scaffold that is found in various compounds with a wide range of biological activities.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives can be achieved through different synthetic routes. One efficient method for synthesizing 1,2,4-oxadiazol-3-amines involves a one-pot reaction of aryl isothiocyanates, amidines/guanidines, and hydroxylamine. This process is catalyzed by metallic thiophiles, which assist in the desulfurization of in situ formed amidino- or guanidinothiourea, leading to N-hydroxyguanidine intermediates that cyclize to form various 1,2,4-oxadiazol-3-amines with good to excellent yields .
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is confirmed using spectroscopic techniques such as 1H and 13C NMR, and mass spectrometry. These methods provide detailed information about the molecular framework and substitution patterns on the oxadiazole ring. For instance, the synthesis of 2-{3-{4-[(5-aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives involves the attachment of various substituents to the oxadiazole core, and their structures are confirmed through these analytical techniques .
Chemical Reactions Analysis
Oxadiazole derivatives can undergo various chemical reactions, including cyclization and condensation, to form new compounds with potential biological activities. The Mannich reaction is one such reaction that can be used to synthesize substituted aminomethyl-1,3,4-oxadiazoles. Additionally, the direct condensation of hydrazides with aromatic acids in the presence of phosphoryl chloride (POCl3) can yield aryl-substituted oxadiazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by the substituents attached to the oxadiazole ring. These properties can be tailored to enhance the biological activity and pharmacokinetic profile of the compounds. For example, the introduction of an isoxazole moiety and various aryl groups can affect the lipophilicity, solubility, and overall reactivity of the oxadiazole derivatives. The antibacterial activities of these compounds are evaluated to determine their efficacy against different bacterial strains .
Relevant Case Studies
The oxadiazole derivatives synthesized in the studies have been tested for their biological activities. For instance, the anticancer activity of 2-{3-{4-[(5-aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives has been evaluated against various human cancer cell lines, including MCF-7, A549, Du-145, and MDA MB-231, using the MTT assay with etoposide as a standard reference. The compounds demonstrated good to moderate activity on all tested cell lines . Similarly, the antibacterial activities of 1,3,4-oxadiazole derivatives containing the 5-methylisoxazole moiety have been assessed, showing potential as antibacterial agents .
Scientific Research Applications
Synthesis and Industrial Applications
5-Isopropyl-1,3,4-oxadiazol-2-amine and its derivatives are significant in the field of chemical synthesis and industrial applications. Li Ling-la (2015) demonstrated that 5-Isopropyl-1,3,4-oxadiazol-2(3H)-one, a closely related compound, serves as a crucial intermediate in pesticide and pharmaceutical production. The study emphasized an economical and simple synthesis process suitable for industrial scale-up, highlighting its industrial relevance. The synthesized compound achieved a high purity level of 99% with a total yield of 73.9%, indicating its practicality for large-scale applications in various industries (Li Ling-la, 2015).
Versatile Synthetic Routes
The versatility of 5-Isopropyl-1,3,4-oxadiazol-2-amine in chemical synthesis is further illustrated by A. Ramazani and A. Rezaei (2010), who developed a novel and efficient method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives. This approach utilized a one-pot, four-component condensation reaction, offering an alternative method for creating fully substituted 1,3,4-oxadiazole derivatives without the need for a catalyst or activation, thereby simplifying the synthesis process (Ramazani & Rezaei, 2010).
Pharmacological Potential
The pharmacological potential of compounds related to 5-Isopropyl-1,3,4-oxadiazol-2-amine is evident in various studies. For instance, the metabolic pathways of a similar compound, BMS-645737, were explored, showcasing its role as a potent and selective vascular endothelial growth factor receptor-2 antagonist. The study detailed complex metabolic pathways involving oxidation, conjugation, and other processes, suggesting the compound's therapeutic potential and biochemical significance (Johnson et al., 2008).
properties
IUPAC Name |
5-propan-2-yl-1,3,4-oxadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-3(2)4-7-8-5(6)9-4/h3H,1-2H3,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOLDHZNWWMEHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10511879 | |
Record name | 5-(Propan-2-yl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10511879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isopropyl-1,3,4-oxadiazol-2-amine | |
CAS RN |
65283-97-8 | |
Record name | 5-(Propan-2-yl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10511879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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